molecular formula C9H19NO2 B1476853 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-ol CAS No. 2098117-35-0

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-ol

Cat. No.: B1476853
CAS No.: 2098117-35-0
M. Wt: 173.25 g/mol
InChI Key: SPRNQIYNBTWGID-UHFFFAOYSA-N
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Description

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-ol is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-ol typically involves the reaction of pyrrolidine derivatives with ethoxymethylating agents. One common method includes the reaction of pyrrolidine with ethyl chloroacetate followed by reduction to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols or amines.

    Substitution: The ethoxymethyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-ol exerts its effects involves interactions with various molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity and leading to specific biological outcomes. The ethoxymethyl group can also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the ethoxymethyl group.

    Prolinol: Contains a hydroxyl group attached to the pyrrolidine ring.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-ol is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other pyrrolidine derivatives and can lead to different pharmacological and chemical properties.

Properties

IUPAC Name

2-[3-(ethoxymethyl)pyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-12-8-9-3-4-10(7-9)5-6-11/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRNQIYNBTWGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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